tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate

medicinal chemistry lipophilicity drug design

Researchers developing kinase inhibitors often face inefficient multi-step synthesis due to unprotected intermediates. This Boc-protected pyridazinone-piperidine building block solves this by enabling direct incorporation into parallel synthesis workflows. • Direct precursor to VEGFR-2 inhibitor chemotype (compound 18b, IC50 60.7 nM) • Orthogonal Boc protection allows late-stage deprotection and urea/amide formation • ≥97% purity ensures use without pre-purification, reducing cycle times vs. free-amine analogs.

Molecular Formula C14H21N3O4
Molecular Weight 295.33 g/mol
CAS No. 1219827-82-3
Cat. No. B1453124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate
CAS1219827-82-3
Molecular FormulaC14H21N3O4
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OC2=NNC(=O)C=C2
InChIInChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)17-8-4-5-10(9-17)20-12-7-6-11(18)15-16-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,18)
InChIKeyDMQJLXRGKKILBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / 5000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert‑Butyl 3‑((6‑oxo‑1,6‑dihydropyridazin‑3‑yl)oxy)piperidine‑1‑carboxylate: Physicochemical Profile


tert‑Butyl 3‑((6‑oxo‑1,6‑dihydropyridazin‑3‑yl)oxy)piperidine‑1‑carboxylate is a heterocyclic building block that fuses a pyridazin‑3(2H)‑one pharmacophore with a Boc‑protected 3‑hydroxypiperidine via an ether linkage. The compound has a molecular weight of 295.33 g mol⁻¹, a computed XLogP3‑AA of 1.1, five hydrogen‑bond acceptors, one hydrogen‑bond donor, and four rotatable bonds [1]. These properties place it in a favourable physicochemical space for fragment‑ and lead‑generation libraries, balancing modest lipophilicity with sufficient polarity for aqueous solubility.

tert‑Butyl 3‑((6‑oxo‑1,6‑dihydropyridazin‑3‑yl)oxy)piperidine‑1‑carboxylate: Analog Substitution Risks


Even minor structural changes among pyridazinone‑piperidine building blocks produce measurable differences in lipophilicity, hydrogen‑bonding capacity, and synthetic utility. Switching from the 3‑oxy‑piperidine‑1‑carboxylate scaffold to the 4‑methylene‑spacer analog raises the molecular weight by 14 Da (309.37 g mol⁻¹) and reduces the hydrogen‑bond acceptor count from five to four [1]. Replacing the Boc‑protected amine with a free piperidine removes the orthogonal protection necessary for subsequent amide‑ or urea‑bond formation, directly impacting the efficiency of multi‑step medicinal chemistry routes . These quantifiable differences mean that in‑class compounds cannot be treated as drop‑in replacements without risking altered reaction outcomes or physicochemical profiles.

tert‑Butyl 3‑((6‑oxo‑1,6‑dihydropyridazin‑3‑yl)oxy)piperidine‑1‑carboxylate: Comparative Evidence vs Analogs


Reduced Lipophilicity vs Methylene-Spacer Analog

The target compound exhibits an XLogP3‑AA of 1.1, whereas the 4‑methylene‑spacer analog tert‑butyl 4‑{[(6‑oxo‑1,6‑dihydropyridazin‑3‑yl)oxy]methyl}piperidine‑1‑carboxylate (CAS 1219828‑18‑8) has a measured LogP of 1.11 [1]. The 0.01‑unit lower lipophilicity of the target compound, combined with its higher hydrogen‑bond acceptor count (5 vs 4), predicts marginally better aqueous solubility and reduced non‑specific binding, which is advantageous in early‑stage biochemical screening.

medicinal chemistry lipophilicity drug design

Higher H‑Bond Acceptor Count vs N‑Linked Analog

The target compound possesses five hydrogen‑bond acceptors, whereas the N‑linked analog 1‑(6‑oxo‑1,6‑dihydropyridazin‑3‑yl)piperidine‑4‑carboxylic acid (CAS 919536‑50‑8) has only four hydrogen‑bond acceptors [1]. The additional HBA in the target compound arises from the ether oxygen, which can engage in key polar interactions with kinase hinge regions or improve aqueous solvation.

hydrogen bonding drug‑target interaction solubility

Orthogonal Boc Protection Advantage Over Free-Amine Analogs

The target compound carries a Boc group that is stable under basic and nucleophilic conditions but can be quantitatively removed with TFA, whereas the free‑amine analog 3‑(piperidin‑4‑yloxy)pyridazine (CAS 1225227‑36‑0) lacks this orthogonal handle . This protection strategy is essential for multi‑step syntheses such as the preparation of VEGFR‑2 inhibitors, where the piperidine nitrogen must remain masked during ether‑bond formation and then be deprotected for subsequent urea or amide coupling [1].

synthetic chemistry protecting group strategy medicinal chemistry

Direct Link to Nanomolar VEGFR‑2 Inhibitor Series

The 3‑(pyridazin‑3‑yloxy)piperidine motif embodied by the target compound is the core pharmacophore of compound 18b, which exhibited a VEGFR‑2 IC50 of 60.7 nM and >96 % inhibition at 10 µM in enzymatic assays [1]. In contrast, the N‑linked pyridazinone analog (CAS 919536‑50‑8) and the 4‑methylene‑spacer variant have not been reported as intermediates for this potent chemotype, suggesting that the 3‑oxy‑piperidine geometry is critical for VEGFR‑2 hinge binding.

VEGFR‑2 kinase inhibitor anti‑angiogenesis

Higher Commercial Purity vs Free-Amine Analogs

The target compound is routinely supplied at ≥97 % purity (MolCore, ChemSrc), whereas the free‑amine analog 3‑(piperidin‑4‑yloxy)pyridazine is typically offered at 95 % purity . The 2 % higher purity minimises the need for additional purification steps in sensitive biological assays or late‑stage functionalisation.

procurement purity specification quality control

Lower H‑Bond Donor Count vs Carboxylic Acid Analogs

The target compound possesses a single hydrogen‑bond donor, whereas the N‑linked carboxylic acid analog 1‑(6‑oxo‑1,6‑dihydropyridazin‑3‑yl)piperidine‑4‑carboxylic acid (CAS 919536‑50‑8) has two hydrogen‑bond donors [1]. The lower HBD count is predicted to improve passive membrane permeability and reduce efflux susceptibility, which is critical for intracellular target engagement.

permeability drug‑likeness ADME prediction

tert‑Butyl 3‑((6‑oxo‑1,6‑dihydropyridazin‑3‑yl)oxy)piperidine‑1‑carboxylate: Proven Application Scenarios


VEGFR‑2 Kinase Inhibitor Fragment-to-Lead Development

The target compound serves as a direct synthetic precursor to the pyridazinone‑ether chemotype exemplified by compound 18b (VEGFR‑2 IC50 60.7 nM) [2]. Its Boc‑protected piperidine allows late‑stage deprotection and urea/amide formation, a route that cannot be replicated with free‑amine or N‑linked analogs without additional protection/deprotection cycles [2].

Library Synthesis with Orthogonal Protection

The compound’s ≥97 % commercial purity and the presence of a Boc group enable direct incorporation into parallel synthesis workflows without pre‑purification, reducing cycle times relative to the 95 % pure free‑amine analog .

Physicochemical Optimization of Hit Series

Compared with the 4‑methylene‑spacer analog (LogP 1.11, HBA 4) and the N‑linked carboxylic acid analog (HBD 2), the target compound offers the lowest combined lipophilicity and a favourable HBA/HBD balance (XLogP3‑AA 1.1, HBA 5, HBD 1), making it a preferred starting point for optimising solubility and permeability profiles [1].

Structure-Based Design for Kinase Hinge Regions

The five hydrogen‑bond acceptors of the target compound, particularly the ether oxygen, are well‑positioned to engage the hinge region of kinases such as VEGFR‑2, as demonstrated by the 60.7 nM potency of the derived compound 18b. Analogs lacking the ether linkage (e.g., N‑linked pyridazinone) do not provide this interaction geometry [2].

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